Propylcyclopentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-2-5-8-6-3-4-7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIAMAVWIJYWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174352 | |
| Record name | Propylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-96-2 | |
| Record name | Propylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYLCYCLOPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLCYCLOPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1SP7J9BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Strategies and Methodological Innovations for Propylcyclopentane and Its Derivatives
Catalytic Alkylation Approaches to Cyclopentane (B165970) Ring Systems
The direct introduction of a propyl group onto a cyclopentane ring via alkylation is a primary strategy for synthesizing propylcyclopentane. This method typically involves the reaction of cyclopentane with a propylene (B89431) source in the presence of a catalyst. Research in this area is heavily focused on developing catalyst systems that can activate the relatively inert C-H bonds of cyclopentane and facilitate the C-C bond formation with high selectivity, minimizing side reactions such as isomerization or multiple alkylations.
Investigation of Catalyst Systems for Selective Alkylation
The choice of catalyst is paramount in the alkylation of cyclopentane. The reaction is analogous to the well-studied alkylation of aromatic compounds, and thus, many catalyst systems are adapted from that field. nih.gov Solid acid catalysts are predominantly used due to their efficiency, reusability, and reduced environmental impact compared to traditional homogeneous catalysts like AlCl₃ or HF. nih.gov
Zeolite-based catalysts are particularly prominent. Their well-defined pore structures can impart shape selectivity, influencing the distribution of products. umass.edugoogle.com Different zeolite frameworks have been investigated for analogous alkylation reactions, showing varying degrees of activity and selectivity. For instance, in studies of benzene (B151609) alkylation with propylene, zeolites such as Hβ, HY, and HMCM-22 have been compared. Findings indicate that catalytic activity often follows the order of Hβ ≈ HY > HMCM-22, while selectivity for the desired mono-alkylated product is highest for HMCM-22. nih.gov The BEA zeolite is noted for being highly active, though it may require high reactant dilution to maintain stability. mdpi.com The catalytic activity of BEA-type zeolites is determined not just by the concentration of acid sites, but by their distribution within the zeolite crystal. mdpi.com Mesoporous zeolite single crystals have also demonstrated superior activity and selectivity in alkylation, attributed to improved mass transport within the catalyst structure. nih.gov
The following table summarizes findings from analogous alkylation reactions, providing insight into the performance of various zeolite catalysts.
| Catalyst System | Reactants | Temperature (°C) | Pressure (MPa) | Key Findings |
| Hβ Zeolite | Benzene, Propylene | 150 - 270 | Atmospheric - 3.0 | High conversion rates; selectivity can be lower than other zeolites. nih.gov |
| HY Zeolite | Benzene, Propylene | N/A | N/A | Considered a suitable catalyst balancing conversion and selectivity. nih.gov |
| HMCM-22 Zeolite | Benzene, Propylene | N/A | N/A | Highest selectivity for the target product among Hβ and HY. nih.gov |
| USY (Ultra-Stable Y) | Aromatic Hydrocarbons, Propylene | 160 - 240 | 0.8 | Exhibits high catalytic activity and can be reused without significant loss of efficiency. |
Reaction Mechanisms and Kinetic Studies in Alkylation
The alkylation of cyclopentane with propylene over a solid acid catalyst, such as a zeolite, proceeds through a well-established carbocation mechanism. The process involves several key steps:
Carbocation Formation : Propylene is activated by a Brønsted acid site (a proton, H+) on the catalyst surface to form an isopropyl carbocation. nih.gov
Electrophilic Attack : The highly reactive isopropyl carbocation then attacks the electron-rich C-H bond of the cyclopentane molecule. This step is the core of the C-C bond formation.
Deprotonation : The resulting intermediate, a protonated this compound, releases a proton back to the catalyst, regenerating the active site and yielding the final this compound product.
Kinetic studies on analogous systems, such as the alkylation of benzene with propylene, have been developed using models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) framework. conicet.gov.ar These models suggest that the rate-limiting step can be the surface chemical reaction between the adsorbed reactants. conicet.gov.ar The reaction is typically endothermic, meaning that higher temperatures favor the reaction's progress. nih.gov However, excessively high temperatures can also promote side reactions and catalyst deactivation due to the formation of bulkier molecules that block the catalyst's micropores. google.com For zeolite catalysts, reaction kinetics are influenced by both internal and external diffusion resistances, which must be accounted for in modeling. google.com The initial activation of the alkane is a critical step, and studies on cyclopentane have provided absolute rate constants for its reaction with hydroxyl radicals, a key process in understanding its reactivity. science.gov
Cyclization Reactions for this compound Formation
An alternative synthetic route to this compound is the intramolecular cyclization of a suitable linear alkane. This method involves forming the five-membered ring from an open-chain precursor, a transformation that is fundamental in petroleum refining and organic synthesis.
Exploration of Precursor Linear Alkanes and Reaction Pathways
The direct precursor for this compound (C₈H₁₆) via cyclization is a C8 alkane. The most straightforward candidate is n-octane . The reaction pathway involves the transformation of the straight-chain alkane into a cyclic structure. This process is typically catalyzed and requires the formation of a reactive intermediate.
The generally accepted pathway on a bifunctional catalyst proceeds as follows:
Dehydrogenation : The n-octane molecule is first dehydrogenated on a metal active site (e.g., platinum) to form an octene isomer.
Protonation and Carbocation Formation : The resulting alkene is then protonated by a Brønsted acid site on the catalyst support (e.g., alumina (B75360) or a zeolite), forming a secondary octyl carbenium ion.
Intramolecular Cyclization : The carbocation undergoes an intramolecular electrophilic attack, where the positive charge is attacked by an electron-rich C-H bond further down the chain. This ring closure can form either a five-membered ring (propylcyclopentyl cation) or a six-membered ring (ethylcyclohexyl cation).
Isomerization and Saturation : The resulting cycloalkyl cation can undergo rearrangement and is finally saturated by hydrogenation to yield the stable cycloalkane product.
The formation of a five-membered ring is generally less thermodynamically favored than the formation of a six-membered ring. Therefore, achieving high selectivity for this compound requires careful control of catalyst properties and reaction conditions to favor the kinetic product or specific isomerization pathways.
Catalytic Processes for Efficient Ring Closure
Efficient ring closure is achieved using bifunctional catalysts that possess both metal and acid functions. The metal component, typically a noble metal like platinum, facilitates the dehydrogenation/hydrogenation steps, while the acidic support promotes the carbocation-mediated cyclization and isomerization reactions. youtube.com
The choice of the acidic support is critical for selectivity. The pore structure of zeolites can be used to control the reaction pathway through shape selectivity, potentially favoring the formation of specific cyclic isomers by constraining the size of the transition states that can form within their pores. umass.edugoogle.com While specific catalysts optimized for the direct cyclization of n-octane to this compound are not widely detailed, the principles are derived from broader studies of alkane isomerization and reforming. The challenge lies in preventing competing reactions such as cracking (C-C bond cleavage) and aromatization, which are also promoted by these catalysts at typical reaction temperatures. youtube.com
Dehydrocyclization Methodologies for Aliphatic Hydrocarbons
Dehydrocyclization is a core process in catalytic reforming where an aliphatic hydrocarbon is converted into a cyclic compound with the concurrent loss of hydrogen. youtube.com This methodology can be applied to C8 alkanes like n-octane to produce this compound, although it is more commonly associated with the production of higher-octane aromatic compounds like ethylbenzene (B125841) and xylenes (B1142099). youtube.com
The process is carried out at high temperatures (around 500°C) and pressures, using a bifunctional catalyst, most commonly platinum supported on an acidic material like chlorided alumina (Pt/Al₂O₃) or a zeolite. mdpi.comyoutube.com The mechanism shares steps with the cyclization reaction described previously but emphasizes the net loss of hydrogen.
The reaction sequence for n-octane dehydrocyclization is as follows:
Dehydrogenation : n-Octane is dehydrogenated on the platinum sites to form n-octenes and subsequently octadienes. rsc.org Theoretical studies show that small platinum particles are more active for this initial dehydrogenation step. rsc.org
Cyclization : The olefinic intermediates are protonated on the acid sites and undergo cyclization to form five-membered (propylcyclopentyl) or six-membered (ethylcyclohexyl) carbocations.
Isomerization : The cyclic carbocations can isomerize. For example, the ethylcyclohexyl cation can rearrange to a propylcyclopentyl cation and vice-versa.
Further Dehydrogenation : The cyclic intermediates can be further dehydrogenated on the platinum sites. In the case of six-membered rings, this leads to the formation of stable aromatic compounds. Five-membered rings are less prone to aromatization but can still be part of a complex reaction network.
This compound is a recognized product in the complex mixture obtained from the catalytic reforming of C8 alkanes. Achieving high selectivity for this compound requires suppressing the pathways that lead to six-membered rings and subsequent aromatization, as well as minimizing hydrocracking, which breaks the molecule into smaller alkanes. Catalyst modifications, such as the addition of a second metal like tin (Sn) to platinum, can alter the catalyst's selectivity by mitigating the hydrogenolysis (cracking) activity of platinum.
Mechanistic Insights into Dehydrogenation and Cyclization
The formation of this compound often occurs during the catalytic reforming of n-octane. tandfonline.comresearchgate.net The reaction mechanism is believed to proceed through a series of dehydrogenation and cyclization steps. google.com Initially, n-octane undergoes dehydrogenation on a metal catalyst, such as platinum, to form octenes. google.com These olefinic intermediates can then cyclize. The cyclization of octene can be facilitated by both Brønsted and Lewis acid sites on the catalyst support. researchgate.net
The primary pathway for the formation of this compound involves a C5 ring closure of an octane (B31449) isomer. researchgate.net For instance, n-octane can first isomerize to methylheptanes (e.g., 2-methylheptane (B165363) or 3-methylheptane). researchgate.net Subsequent dehydrogenation and cyclization of these isomers can lead to the formation of a five-membered ring. Specifically, the dehydrocyclization of n-octane can produce a mixture of this compound and 1-methyl, 2-ethyl cyclopentane. researchgate.net
An alternative, though less favored, pathway involves the direct C1-C5 cyclization of n-octane itself. The process is complex, with multiple competing reactions, including aromatization to form xylenes and ethylbenzene, as well as hydrocracking to lighter alkanes. tandfonline.com The reaction is thought to proceed through the formation of monoenes, dienes, and trienes, with the trienes undergoing cyclization to cyclohexadienes, which are then further dehydrogenated to aromatics. google.com The formation of five-membered rings is a key competing reaction pathway in this process.
Optimization of Reaction Conditions and Catalyst Performance
The synthesis of this compound from n-octane is highly dependent on the catalyst and reaction conditions. Bifunctional catalysts, typically containing a metal function (like platinum) on an acidic support (like γ-alumina), are commonly employed. tandfonline.comacs.org The addition of promoters such as rhenium (Re), tin (Sn), and germanium (Ge) can significantly influence catalyst performance. conicet.gov.ar
The optimization of reaction conditions is crucial for maximizing the yield of desired products while minimizing side reactions like hydrocracking. Key parameters that are often optimized include temperature, hydrogen partial pressure, and the composition of the catalyst. For the reforming of n-octane over a Pt/Al2O3 catalyst, the conversion has been observed to show a pronounced maximum with variations in hydrogen partial pressure at temperatures between 420°C and 460°C. tandfonline.com
Trimetallic Pt-Re-Ge/Al2O3 catalysts have been studied for n-octane reforming, with the order of metal impregnation affecting the catalyst's properties. conicet.gov.ar For instance, catalysts where platinum is impregnated before rhenium and germanium tend to have high dehydrogenation activity and low hydrogenolysis activity. conicet.gov.ar The use of co-feeds in the catalytic conversion of light alkanes to aromatics has also been explored to improve catalyst stability and product distribution. researchgate.net
Below is a table summarizing the effects of different catalysts and conditions on n-octane reforming:
| Catalyst | Promoter(s) | Support | Temperature (°C) | Key Findings | Reference(s) |
| Platinum | None | γ-Al2O3 | 420-460 | Conversion passes through a maximum with varying H2 pressure. | tandfonline.com |
| Platinum | Tin (Sn) | γ-Al2O3 | Not Specified | Sn decreased aromatic content and increased isoparaffin content. | acs.org |
| Platinum | Rhenium (Re), Germanium (Ge) | γ-Al2O3 | Not Specified | Order of metal addition significantly impacts selectivity to aromatics vs. isoparaffins. | conicet.gov.ar |
| Platinum-Barium | None | KL Zeolite | 450 | Highly selective towards toluene (B28343) from n-heptane, with ethylcyclopentane (B167899) as a byproduct. | researchgate.net |
Stereoselective Synthesis of Substituted Propylcyclopentanes
While the direct stereoselective synthesis of this compound itself is not a common focus, general methods for the stereoselective synthesis of substituted cyclopentanes can be applied to create chiral derivatives of this compound. These methods are crucial for the synthesis of complex molecules with specific biological activities.
Chiral Synthesis of Optically Active this compound Derivatives
The synthesis of optically active cyclopentane derivatives can be achieved through various strategies, including the use of chiral catalysts and the functionalization of chiral building blocks. acs.org For instance, asymmetric synthesis of chiral cyclopentenones, which are versatile precursors, can be accomplished through methods like the Pauson-Khand reaction, Nazarov cyclization, and organocatalyzed reactions. acs.org
A powerful approach involves the use of cooperative catalysis, combining a chiral secondary amine and an achiral palladium complex for the enantioselective spirocyclization of propargylated azlactones with enals. acs.org This method allows for the synthesis of cyclopentene-based amino acids with a quaternary carbon center in high enantioselectivity (85–97% ee). acs.org Such a strategy could be adapted to incorporate a propyl group, leading to optically active this compound derivatives.
Another strategy involves the enantioselective functionalization of prochiral cyclobutanones, which can be transformed into chiral cyclopentane derivatives. researchgate.net The development of chiral P-containing polyaromatics based on 7-membered P-rings has also been reported, demonstrating stereospecific synthesis where axial chirality is transferred to a central atom. acs.org
Diastereoselective and Enantioselective Approaches
The construction of polysubstituted cyclopentanes with multiple stereocenters requires highly controlled diastereoselective and enantioselective methods. A cooperative palladium/chiral amine-catalyzed [3+2] cycloaddition of π-allyl 1,3-dipoles with α,β-unsaturated aldehydes has been developed to produce highly functionalized cyclopentanes with three continuous tertiary stereocenters in good to excellent yields and high diastereo- and enantioselectivity. acs.org
Organocatalysis has emerged as a powerful tool for these transformations. For example, a cinchona alkaloid-derived thiosquaramide can catalyze the tandem Michael/Henry reaction of phenacylmalononitriles and nitroolefins to yield chiral cyclopentenes with a quaternary center with high diastereoselectivity and up to 98% enantioselectivity. researchgate.netfigshare.com
Furthermore, a highly efficient and diastereoselective method for constructing functionalized cyclopentenes involves the intermolecular cascade cyclization of acyclic conjugated dieneimines with α-halomalonates. acs.org This approach produces single-diastereomer cyclopentenes with two contiguous stereocenters in high yields. acs.org These methods provide a toolbox for the synthesis of complex, stereochemically defined this compound derivatives.
Novel Synthetic Routes for Complex this compound Scaffolds (e.g., diols)
The development of novel synthetic routes to complex molecular scaffolds is a central theme in modern organic chemistry. mdpi.com For this compound, this could involve the synthesis of derivatives with multiple functional groups, such as diols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
One approach to creating complex cyclopentane scaffolds is through multicomponent reactions. An efficient strategy combines organocatalysis with isocyanide-based multicomponent reactions to produce structurally unique, tetrasubstituted cyclopentenyl frameworks. nih.gov This method allows for the incorporation of fragments from natural products like peptides and saccharides into the cyclopentenyl core. nih.gov
The synthesis of cis-fused cyclopentenone-pyrrolidine scaffolds has been achieved through a one-pot protocol involving a sequential aza-Piancatelli rearrangement and a Conia-ene type reaction under Lewis acid catalysis. rsc.org Such fused-ring systems represent complex scaffolds that could be derived from a this compound core.
Mechanistic Investigations of Propylcyclopentane Reactivity and Transformation Pathways
Propylcyclopentane as a Ligand in Homogeneous Catalysis
Ligands play a pivotal role in homogeneous catalysis, modulating the steric and electronic properties of the metal center to control activity and selectivity. nih.govdigitellinc.comnsf.gov While this compound itself is not a ligand, the propylcyclopentyl group can be incorporated into larger ligand structures, such as substituted cyclopentadienyl (B1206354) (Cp) ligands.
The cyclopentadienyl (Cp) ligand and its derivatives are ubiquitous in organometallic chemistry. The synthesis of a propyl-substituted cyclopentadienyl ligand could be envisioned through several synthetic routes. One common method involves the alkylation of cyclopentadiene (B3395910) or its salts. For example, reacting sodium cyclopentadienide (B1229720) with a propyl halide would yield propylcyclopentadiene, which can then be deprotonated to form the desired propylcyclopentadienyl anion for coordination to a metal center. The synthesis of such ligands allows for the systematic variation of steric and electronic properties of the resulting catalyst. nih.gov
The design of such ligands is often aimed at achieving a specific catalytic outcome. The introduction of a propyl group onto the cyclopentadienyl ring would increase the steric bulk and the electron-donating ability of the ligand compared to the unsubstituted Cp ligand. These modifications can have a profound impact on the performance of the catalyst. nih.gov
The steric and electronic properties of ligands are critical in determining the outcome of a catalytic reaction.
Steric Effects: The propyl group on a cyclopentadienyl ligand would increase the steric hindrance around the metal center. This increased bulk can influence selectivity, for instance, by favoring the formation of one regioisomer or stereoisomer over another. In Rh(III)-catalyzed C-H activation reactions, for example, sterically demanding Cp ligands have been shown to dramatically improve regioselectivity. nih.gov
Electronic Effects: The propyl group is an electron-donating alkyl group. Increasing the electron density on the metal center by using a propyl-substituted Cp ligand can enhance the metal's ability to engage in back-bonding with other ligands and can influence its reactivity in oxidative addition and reductive elimination steps. nih.gov For example, more electron-donating Cp ligands can increase the rate of certain catalytic cycles by promoting key steps.
Systematic studies correlating ligand properties (like cone angle for sterics and electronic parameters) with catalyst performance have become a powerful tool for rational catalyst design. nih.gov A propylcyclopentadienyl ligand would occupy a specific space in this parameter landscape, offering a unique combination of steric and electronic properties to fine-tune catalytic reactions.
| Ligand Feature | Influence on Catalyst | Example Application |
| Increased Steric Bulk | Can enhance regioselectivity and stereoselectivity. | In C-H activation, bulky ligands can direct the reaction to a specific site on the substrate. nih.gov |
| Electron-Donating Nature | Increases electron density at the metal center, affecting reactivity. | Can increase back-bonding and influence the rates of oxidative addition/reductive elimination. nih.gov |
Hydrodeoxygenation (HDO) Pathways Involving this compound
Hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived oils into hydrocarbon fuels by removing oxygen. Many platform molecules derived from biomass, such as furfural (B47365), can be converted into cyclic compounds, including those with a cyclopentane (B165970) ring. nih.govmdpi.comresearchgate.net
The production of this compound via HDO can be envisioned as the final step in a multi-step conversion process starting from biomass-derived furans. A plausible reaction pathway involves the transformation of furfural (derived from hemicellulose) into cyclopentanone (B42830) or cyclopentanol, which are then further deoxygenated. mdpi.comrsc.org
A key intermediate in the conversion of furfural is furfuryl alcohol. researchgate.net This can undergo a rearrangement in the presence of an acid catalyst to form intermediates that lead to cyclopentanone. utwente.nl The reaction pathway can be summarized as follows:
Hydrogenation of Furfural: The aldehyde group of furfural is hydrogenated to form furfuryl alcohol.
Rearrangement: In an aqueous phase with a suitable catalyst (often a combination of a hydrogenation metal and an acid), furfuryl alcohol undergoes a Piancatelli rearrangement, followed by further reactions to form cyclopentanone. nih.govutwente.nl
Hydrogenation to Cyclopentanol: Cyclopentanone can be further hydrogenated to yield cyclopentanol. mdpi.com
Formation of this compound Precursors: To arrive at a propyl-substituted cyclopentane, C-C coupling reactions can be employed. For example, an aldol (B89426) condensation of cyclopentanone with propanal, followed by hydrogenation, could lead to propylcyclopentanol. Alternatively, starting from a C8 furanic compound derived from biomass could also lead to C8 cyclic alkanes.
Final Hydrodeoxygenation: The resulting propylcyclopentanol would then undergo a final HDO step, where the hydroxyl group is removed to yield this compound. This deoxygenation can proceed through direct C-O bond cleavage or dehydration followed by hydrogenation of the resulting alkene.
The choice of catalyst is critical for selectivity in HDO reactions. Bimetallic catalysts, such as Cu-Co or Co-Ni, and noble metal catalysts like Ru supported on various materials have shown high efficacy in converting furfural to cyclopentanone and cyclopentanol. researchgate.netmdpi.comrsc.org Further hydrodeoxygenation to the final alkane requires catalysts that are active for C-O bond hydrogenolysis. scispace.commdpi.com
| Starting Material | Key Intermediates | Catalyst Type (Example) | Final Product |
| Furfural | Furfuryl Alcohol, Cyclopentanone, Cyclopentanol | Ru/C, Co-Ni/TiO₂, Cu-Co | Cyclopentane (after full HDO) |
| Cyclopentanone + Propanal | Propylidenecyclopentanone, Propylcyclopentanol | Aldol condensation catalyst + Hydrogenation catalyst | This compound |
Formation of this compound in Biomass Upgrading Processes (e.g., from Lignin-derived Model Compounds)
This compound can be produced through the hydrodeoxygenation (HDO) of lignin (B12514952), a major component of lignocellulosic biomass. Lignin is an attractive renewable source for aromatic compounds due to its inherent structure. The process involves the catalytic upgrading of lignin-derived phenolic compounds.
Lignin's complex polymer structure is built from phenylpropanoid subunits. During biomass upgrading, these are broken down into smaller, oxygenated aromatic molecules, often referred to as lignin model compounds. Key model compounds that serve as precursors include those with a propyl side chain, such as isoeugenol (B1672232), 4-propylguaiacol, and 2-methoxy-4-propylphenol (B1219966). researchgate.netucr.edunih.gov The HDO process aims to remove oxygen atoms from these molecules and saturate the aromatic ring to produce cycloalkanes.
The typical reaction pathway involves the hydrodeoxygenation of these model compounds to form propyl-substituted cyclohexanes, such as propylcyclohexane (B167486). ca.govresearchgate.netrsc.org For example, the HDO of 2-methoxy-4-propylphenol can be tailored to yield propylcyclohexane with high selectivity. ca.govresearchgate.net Similarly, isoeugenol is often used as a model compound, with its HDO product being propylcyclohexane, which falls within the jet fuel range. researchgate.netrsc.orgias.ac.inmasterorganicchemistry.comyoutube.com
While propylcyclohexane is a common product, the formation of this compound involves an additional isomerization step, which is discussed in the following section.
Isomerization and Ring Contraction Mechanisms in HDO
The formation of this compound from the HDO of lignin derivatives necessitates a ring contraction from a six-membered cyclohexane (B81311) intermediate. This transformation is typically catalyzed by acidic sites on the catalyst support. oaepublish.com The mechanism is believed to proceed through a carbocation intermediate.
The proposed pathway involves the following steps:
Hydrogenation: The aromatic ring of a lignin-derived precursor (e.g., propylphenol) is first hydrogenated to form a propylcyclohexane derivative.
Protonation and Carbocation Formation: An acid site on the catalyst protonates the cyclohexane ring, leading to the formation of a secondary carbocation.
Carbocation Rearrangement: The secondary carbocation can undergo rearrangement to a more stable tertiary carbocation. However, a key rearrangement involves an alkyl shift where a carbon-carbon bond within the ring migrates. This process can lead to the contraction of the six-membered ring into a more stable five-membered ring with a side chain, driven by the relief of ring strain. masterorganicchemistry.comyoutube.comyoutube.com
Deprotonation: The resulting cyclopentyl-based carbocation is then deprotonated to yield the final this compound product.
This ring contraction is a type of skeletal isomerization that can occur during hydrocracking and hydroisomerization processes, which are often coupled with HDO in biofuel production. oaepublish.com The presence of bifunctional catalysts with both metal sites for hydrogenation and acid sites for isomerization is crucial for this transformation.
Catalytic Systems for this compound Production (e.g., MoS2-based, Ru/C-Fe2O3)
The production of cycloalkanes like this compound from lignin precursors is highly dependent on the catalytic system employed. Bifunctional catalysts, which possess both metal and acid functions, are essential for the multi-step HDO and isomerization reactions.
Several types of catalysts have been investigated for the HDO of lignin model compounds:
MoS2-based Catalysts: Molybdenum disulfide (MoS2) catalysts, often on supports like alumina (B75360) or activated carbon, are effective for HDO. ucr.edugoogle.com For instance, MoS2 supported on activated carbon has shown high activity in converting eugenol (B1671780) to 4-propylphenol, a key intermediate. google.com
Noble Metal Catalysts: Noble metals such as Platinum (Pt), Ruthenium (Ru), and Iridium (Ir) are highly active for hydrogenation. researchgate.netrsc.orgbits-pilani.ac.in Platinum supported on acidic zeolites like H-Beta-25 is effective in the HDO of isoeugenol to propylcyclohexane. researchgate.netias.ac.inmasterorganicchemistry.com Bimetallic catalysts, such as Ir-Re/Al2O3, have demonstrated nearly quantitative yields of propylcyclohexane from isoeugenol. rsc.org
Non-Noble Metal Catalysts: To reduce costs, non-noble metal catalysts are being developed. Systems based on Nickel (Ni), often in combination with other metals or acidic supports, are promising. Raney Ni combined with HZSM-5 zeolite can effectively convert 2-methoxy-4-propylphenol into a mixture of propylcyclohexane and propylbenzene. ca.govresearchgate.net Bimetallic Ni-Co catalysts have also shown high selectivity towards cycloalkanes. researchgate.netnih.gov
Iron-based Catalysts: Iron oxides (Fe2O3) have been used as supports or as part of bimetallic catalysts. For example, Ru/Fe2O3 systems have been studied for reduction reactions. rsc.org The interaction between Ru and the iron oxide support can enhance catalytic activity. mdpi.com Iron catalysts supported on nitrogen-doped carbon-alumina hybrids have also been developed for HDO.
The choice of catalyst and support allows for tuning the reaction towards desired products, balancing hydrogenation, deoxygenation, and isomerization pathways.
Kinetic Modeling of HDO Reactions to this compound
Understanding the kinetics of HDO reactions is essential for reactor design and process optimization. Kinetic models describe the rate at which reactants are converted into products under various conditions.
For the HDO of lignin model compounds, kinetic studies often simplify the complex reaction network. A study on the HDO of guaiacol (B22219) over a Rh/ZrO2 catalyst proposed a reaction network and found that the kinetics fit a pseudo-first-order model well. oaepublish.com The model identified different rate-limiting steps depending on the temperature: at low temperatures (e.g., 150 °C), the hydrogenation of the aromatic ring is the slowest step, while at higher temperatures (≥300 °C), the complete deoxygenation of intermediates becomes rate-limiting. oaepublish.com
While specific kinetic models for the formation of this compound are not widely published, the principles derived from model compounds like guaiacol are applicable. A comprehensive model for this compound formation would need to account for:
Hydrogenation of the aromatic precursor.
Stepwise deoxygenation of hydroxyl and methoxy (B1213986) groups.
Isomerization and ring contraction of cyclohexane intermediates.
Each of these steps would have an associated rate constant dependent on temperature, pressure, and catalyst properties.
Atmospheric Reactivity and Ozone Formation Potential
Once in the atmosphere, volatile organic compounds (VOCs) like this compound participate in photochemical reactions that can lead to the formation of ground-level ozone, a major component of smog.
Photochemical Oxidation Mechanisms of this compound
The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). The atmospheric degradation of alkanes, including cycloalkanes like this compound, is initiated predominantly by reaction with the OH radical.
The initial step is the abstraction of a hydrogen atom from the this compound molecule by an OH radical, forming a water molecule and a propylcyclopentyl radical (C8H15•). rsc.org
C8H16 + •OH → C8H15• + H2O
This reaction can occur at any of the C-H bonds on the ring or the propyl side chain. The resulting alkyl radical (C8H15•) is highly reactive and quickly adds to molecular oxygen (O2), which is abundant in the atmosphere, to form a peroxy radical (C8H15O2•). ias.ac.in
C8H15• + O2 → C8H15O2•
This peroxy radical then participates in a series of reactions, particularly with nitric oxide (NO), that propagate a chain reaction leading to the formation of ozone (O3) and other secondary pollutants.
Maximum Incremental Reactivity (MIR) Studies and Environmental Impact Modeling
The potential of a VOC to form ozone is quantified using reactivity scales. The most widely used scale for regulatory purposes is the Maximum Incremental Reactivity (MIR) scale. MIR is defined as the maximum amount of ozone formed (in grams) per gram of VOC added to a model urban atmosphere under conditions most favorable for ozone formation.
The MIR value for this compound has been determined using complex atmospheric chemistry models, such as the Statewide Air Pollution Research Center (SAPRC) model. ucr.eduresearchgate.net These models simulate the reactions of hundreds of chemical species to predict ozone formation. researchgate.net
Based on these models, the MIR value for this compound is approximately 1.91 g O3 / g VOC . For comparison, a 2009 report using an earlier version of the SAPRC mechanism calculated a value of 1.89. This value indicates that this compound has a significant potential to contribute to ozone formation.
The table below shows the MIR values for this compound and some related compounds.
| Compound | MIR Value (g O3/g VOC) | Source |
| Propyl Cyclopentane | 1.91 | |
| Propyl Cyclohexane | 1.47 | |
| n-Octane | 1.11 | |
| Methyl Cyclopentane | 2.19 | ucr.edu |
| Cyclohexane | 1.25 | ucr.edu |
This interactive table allows for sorting and filtering of the data.
Transannular C-H Functionalization of Cycloalkane Carboxylic Acids with this compound as Model Substrate
The direct, site-selective functionalization of C-H bonds in saturated carbocycles represents a significant challenge in synthetic chemistry, primarily due to the high energy barrier associated with forming strained transannular palladacycles. nih.govnih.gov Research in this area has utilized α-propyl-cyclopentane carboxylic acid as a model substrate to develop and understand these complex transformations. nih.gov The goal is to achieve γ-C–H functionalization, which involves activating a C-H bond on the third carbon away from the carboxylic acid group. This is particularly difficult as it must compete with the more kinetically favored activation of β-C–H bonds. nih.gov
The development of methods for the γ-selective transannular C–H arylation of cycloalkane carboxylic acids is a notable advancement, offering a more direct route to functionalized carbocycles that are prevalent in natural products and pharmaceuticals. nih.govsubstack.com The use of this compound derivatives in these studies allows for a clear evaluation of catalyst and ligand efficacy in navigating the inherent challenges of ring strain and regioselectivity. nih.gov
Site-Selective Functionalization Strategies
Achieving site-selectivity in the C-H functionalization of cycloalkanes is a central challenge. rsc.org For a substrate like α-propyl-cyclopentane carboxylic acid, multiple C(sp³)–H bonds are available for activation. The inherent kinetic and thermodynamic preference is for the formation of a five-membered metallacycle, which leads to the functionalization of the β-C-H bond. nih.govrsc.org Overriding this preference to target the more remote γ-C-H bond requires specific strategic interventions.
A key strategy involves the use of a directing group, in this case, the native carboxylic acid, which coordinates to a palladium catalyst. nih.gov The challenge then becomes directing this catalyst to the desired γ-position. Researchers have discovered that the choice of ligand bound to the palladium center is critical for switching the regioselectivity from the β to the γ position. nih.gov For instance, when α-ethylcyclobutane carboxylic acid was subjected to conditions developed for cyclopentanes, only the undesired β-arylated product was formed, highlighting the difficulty in overriding the established selectivity. nih.gov However, by meticulously designing the ligand structure, excellent γ-regioselectivity can be achieved even in the presence of multiple, more accessible β-C–H bonds. nih.govvilniustech.lt This strategic control marks a significant step toward the precise molecular editing of saturated carbocyclic scaffolds. nih.govresearchgate.net
Ligand Design and Catalyst Control in C-H Activation
The catalyst system, particularly the structure of the ligand, is paramount in controlling the outcome of C-H activation reactions. numberanalytics.comnih.gov In the transannular C-H arylation of cycloalkane carboxylic acids, ligands play a crucial role in enabling the formation of the sterically demanding palladacycle required for γ-functionalization. nih.gov
Initial screenings showed that ligands known to promote β-C(sp³)–H activation failed to yield the desired γ-arylated product. nih.gov The breakthrough came with the development of two novel classes of ligands: quinuclidine-pyridones (such as QuinNuPyridone L1 and L2) and sulfonamide-pyridones (SulfonaPyridone L3). nih.govnih.govvilniustech.lt The pyridone moiety was identified as a key component for this transformation. nih.gov
The quinuclidine-pyridone ligand L1 proved uniquely effective in promoting the transannular γ-arylation of the α-propyl-cyclopentane carboxylic acid model substrate, yielding the desired product in high yields. nih.gov For more challenging substrates like cyclobutane (B1203170) carboxylic acids, a different ligand system comprising the SulfonaPyridone ligand L3 and a monodentate pyridone ligand (L4) enabled the selective γ-arylation through a double C-H activation pathway. nih.govsubstack.com This demonstrates that catalyst control through rational ligand design can overcome significant energetic barriers and dictate the site of reactivity. princeton.eduprinceton.edu
| Ligand Class | Specific Ligand(s) | Application/Key Finding | Reference |
| Quinuclidine-Pyridone | L1, L2 | Uniquely effective in promoting transannular γ-arylation of cyclopentane to cyclooctane (B165968) carboxylic acids. | nih.gov |
| Sulfonamide-Pyridone | L3 | Used in combination with L4 for the γ-arylation of strained cyclobutane carboxylic acids. | nih.govsubstack.com |
| Monodentate Pyridone | L4 | Used with L3 for the challenging γ-arylation of cyclobutanes via double C-H activation. | nih.gov |
| Mono-protected Aminoethyl Phenyl Thioether (MPAThio) | - | Known β-activation ligand; failed to produce the desired γ-arylated product. | nih.gov |
Research on Enthalpy of Combustion and Energy Release Characteristics
The enthalpy of combustion is a fundamental thermochemical property that quantifies the energy released when a compound undergoes complete combustion with oxygen. For hydrocarbons like this compound, this value is crucial for understanding its energy content and stability. masterorganicchemistry.com The complete combustion of this compound (C₈H₁₆) in air produces carbon dioxide and water. chemicalbook.com Research into its enthalpy of combustion provides insights into the inherent ring strain of the cyclopentane ring and the energetic contribution of the propyl side chain. masterorganicchemistry.comstackexchange.com
Experimental Determination of Combustion Enthalpies
The standard liquid enthalpy of combustion (ΔcH°liquid) for this compound has been determined experimentally using calorimetric techniques. These experiments provide precise data on the energy released. The National Institute of Standards and Technology (NIST) has compiled data from several key studies. nist.gov
Two notable experimental values for the standard liquid enthalpy of combustion of n-propylcyclopentane are:
-5245.98 ± 0.75 kJ/mol , determined by W.D. Good in 1971 using combustion in a rotating bomb calorimeter (Ccr). nist.gov
-5245.6 ± 1.2 kJ/mol , determined by Prosen, Johnson, and Rossini in 1946 using bomb calorimetry (Ccb). nist.gov
These values are in close agreement and provide a reliable experimental benchmark for the thermochemical properties of this compound.
| Property | Experimental Value (kJ/mol) | Method | Year | Reference |
| ΔcH°liquid | -5245.98 ± 0.75 | Ccr (Rotating Bomb Calorimetry) | 1971 | nist.gov |
| ΔcH°liquid | -5245.6 ± 1.2 | Ccb (Bomb Calorimetry) | 1946 | nist.gov |
Predictive Modeling of Thermochemical Properties
Alongside experimental measurements, predictive models are essential for estimating the thermochemical properties of compounds where experimental data may be unavailable or difficult to obtain. These models are particularly useful for studying large sets of isomers or for applications in chemical process simulations. tudelft.nl
One common approach is the use of group contribution methods, such as the one developed by Benson. These methods estimate properties by summing the contributions of individual functional groups within the molecule. The accuracy of these models can be quite high, often exceeding the "chemical accuracy" of 1 kcal/mol. tudelft.nl
More advanced techniques like linear regression (LR) models have been developed to predict thermochemical properties with even greater accuracy. tudelft.nl These models can use parameters like second-order groups, which account for interactions between neighboring atoms, as independent variables to refine the predictions for properties like enthalpy of formation and Gibbs free energy. tudelft.nl For cycloalkanes, predictive models also help in quantifying properties like ring strain by comparing the experimental heat of combustion per -CH₂- group to that of a theoretical "strain-free" alkane chain. masterorganicchemistry.comstackexchange.com Computational chemistry methods are also employed to study the kinetics and mechanisms of reactions like combustion, providing detailed insights into the decomposition pathways of molecules like cyclopentane and its derivatives. researchgate.net
Advanced Spectroscopic Characterization and Analytical Methodologies for Propylcyclopentane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. chemicalbook.com For propylcyclopentane, ¹H and ¹³C NMR provide fundamental information about its hydrogen-carbon framework.
Advanced 1D and 2D NMR Techniques
One-dimensional (1D) NMR spectra (¹H and ¹³C) offer primary structural information. The ¹³C NMR spectrum of this compound displays distinct signals for each chemically non-equivalent carbon atom. chemicalbook.com Due to the molecule's symmetry, the four methylene (B1212753) carbons of the cyclopentane (B165970) ring are not all equivalent, nor are the three carbons of the propyl chain, leading to a total of six unique carbon signals. chemicalbook.com Similarly, the ¹H NMR spectrum shows complex overlapping signals corresponding to the different types of protons in the molecule. chemicalbook.com
To deconstruct this complexity and assign specific signals, advanced two-dimensional (2D) NMR experiments are essential. These techniques provide correlation data between different nuclei. nih.gov
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other (typically on adjacent carbons). It would reveal the connectivity within the propyl group (CH-CH₂-CH₂-CH₃) and map the couplings between the methine proton and the adjacent methylene protons on the cyclopentane ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly attached to. It is a powerful tool for definitively assigning the ¹³C signals based on the less ambiguous ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It helps to piece the entire molecular structure together, for instance, by showing a correlation from the protons on the first methylene of the propyl chain to the methine carbon of the cyclopentane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close to each other in space, which helps to define the molecule's three-dimensional conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table provides predicted chemical shift (δ) values based on established NMR principles for alkanes. Actual experimental values may vary slightly based on solvent and instrument conditions.
| Atom Position (this compound) | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ (propyl) | ¹H | ~0.9 | Triplet (t) |
| -CH₂- (middle of propyl) | ¹H | ~1.3 | Sextet |
| -CH₂- (attached to ring) | ¹H | ~1.2 | Multiplet (m) |
| Ring -CH- | ¹H | ~1.7 | Multiplet (m) |
| Ring -CH₂- | ¹H | ~1.5-1.6 | Multiplet (m) |
| -CH₃ (propyl) | ¹³C | ~14.4 | |
| -CH₂- (middle of propyl) | ¹³C | ~22.0 | |
| -CH₂- (attached to ring) | ¹³C | ~32.9 | |
| Ring -CH- | ¹³C | ~40.1 | |
| Ring -CH₂- (adjacent to -CH-) | ¹³C | ~38.8 | |
| Ring -CH₂- (remote from -CH-) | ¹³C | ~25.3 |
Isomeric Differentiation using Shift Reagents
While this compound itself is achiral, NMR shift reagents are invaluable for the analysis of mixtures containing different isomers or for determining the stereochemistry of related chiral compounds. Lanthanide-based shift reagents are Lewis acids that can reversibly coordinate with basic functional groups (like alcohols or amines) in a sample. This complexation induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.
This technique becomes relevant for this compound in the context of isomeric differentiation. For instance, if analyzing a C₈H₁₆ hydrocarbon mixture, shift reagents could help distinguish a non-binding alkane like this compound from an isomer containing a Lewis basic site, such as cyclooctanol. Furthermore, when used with a chiral lanthanide complex, these reagents can differentiate between enantiomers of a chiral molecule by forming diastereomeric complexes that have distinct NMR spectra, allowing for the determination of enantiomeric excess.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. docbrown.info It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., FT-ICR MS, ESI-HRMS, APPI(+))
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₈H₁₆. nih.gov HRMS can distinguish this from other formulas with the same nominal mass. The exact mass of this compound is 112.1252 Da. nih.gov
Different ionization techniques can be used:
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) : Offers the highest mass resolution and accuracy, making it ideal for unambiguous formula determination.
Electrospray Ionization (ESI) : A soft ionization technique typically used for polar, large molecules. It is not suitable for nonpolar hydrocarbons like this compound unless they are derivatized.
Atmospheric Pressure Photoionization (APPI) : An effective technique for ionizing nonpolar compounds. APPI uses photons to ionize the analyte, making it well-suited for the analysis of cycloalkanes in various matrices.
Gas Chromatography-Mass Spectrometry (GC/MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is the standard method for separating and identifying volatile compounds like this compound from complex mixtures, such as petroleum fractions. nih.govnist.gov The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, after which the mass spectrometer detects and identifies each component. nist.gov
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion (M⁺) peak at m/z = 112 and a series of fragment ions that provide structural clues. nist.gov The fragmentation pattern is a unique fingerprint for the molecule. docbrown.info
Table 2: Characteristic Mass Fragments for this compound This table outlines the primary ions observed in the electron ionization mass spectrum of this compound.
| m/z Value | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 112 | [C₈H₁₆]⁺ | Molecular Ion (M⁺) |
| 83 | [C₆H₁₁]⁺ | Loss of an ethyl radical (-C₂H₅) |
| 70 | [C₅H₁₀]⁺ | Loss of propene (C₃H₆) via rearrangement |
| 69 | [C₅H₉]⁺ | Loss of a propyl radical (-C₃H₇) |
| 55 | [C₄H₇]⁺ | Ring fragmentation |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from ring cleavage |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, the IR spectrum is dominated by absorptions corresponding to C-H bond vibrations. nist.gov The cyclopentane ring itself is not planar but exists in a puckered "envelope" or "twist" conformation, which influences the vibrational modes. docbrown.info
The key vibrational features observed in the IR spectrum include:
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of sp³-hybridized C-H bonds in the propyl chain and cyclopentane ring. docbrown.info
CH₂ Scissoring: A distinct absorption around 1465 cm⁻¹, corresponding to the bending vibration of methylene groups. docbrown.info
CH₃ Bending: An absorption near 1375 cm⁻¹ due to the symmetric bending ("umbrella" mode) of the terminal methyl group.
Raman spectroscopy provides complementary information. While C-H stretching modes are also visible, Raman is particularly sensitive to the symmetric vibrations of the carbon skeleton, which are often weak in the IR spectrum. Analysis of the Raman spectrum can yield detailed information about the puckered conformation of the cyclopentane ring and the skeletal vibrations of the propyl side chain.
Table 3: Key Vibrational Bands for this compound This table summarizes the principal absorption and scattering frequencies for this compound.
| Wavenumber (cm⁻¹) | Spectroscopy Type | Vibrational Mode Assignment |
|---|---|---|
| ~2955-2965 | IR & Raman | Asymmetric C-H stretch (CH₃, CH₂) |
| ~2870 | IR & Raman | Symmetric C-H stretch (CH₃) |
| ~2850 | IR & Raman | Symmetric C-H stretch (CH₂) |
| ~1465 | IR | CH₂ scissoring/bending |
| ~1375 | IR | Symmetric CH₃ bending (umbrella mode) |
| ~890 | Raman | Ring breathing/skeletal deformation |
Hyphenated Techniques in this compound Analysis (e.g., GC-FID, Py-GC/MS)
Hyphenated analytical techniques, which combine two or more methods, provide a powerful approach for the detailed characterization of chemical compounds like this compound. By coupling a separation technique with a detection technique, analysts can achieve high sensitivity and specificity. Gas Chromatography-Flame Ionization Detection (GC-FID) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) are two such powerful methods used for the analysis of volatile and complex samples, respectively.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography with a flame ionization detector is a cornerstone technique for the analysis of volatile organic compounds such as this compound. In this method, the sample is vaporized and separated into its components as it travels through a capillary column. The retention time—the time it takes for a compound to pass through the column—is a characteristic feature used for identification. The FID then combusts the eluting compounds in a hydrogen-air flame, generating ions and producing an electrical signal proportional to the mass of carbon atoms, allowing for precise quantification. s4science.at
The retention of a compound is often standardized using the Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkane standards. This allows for the comparison of data across different instruments and conditions. For this compound, numerous RI values on standard non-polar columns have been experimentally determined. nih.gov
Interactive Data Table: Kovats Retention Index for this compound Use the filter to search for specific values.
| Kovats Retention Index (Standard Non-Polar Column) |
|---|
| 831.3 |
| 832.7 |
| 827.12 |
| 827 |
| 825.3 |
| 825.6 |
| 830.6 |
| 827.2 |
| 831.6 |
| 830.1 |
Data sourced from PubChem. nih.gov
The operational parameters of the GC-FID system are critical for achieving good separation and reproducible results. chromatographyonline.com These parameters are carefully optimized for the specific analytes of interest. For the analysis of hydrocarbon mixtures, which could contain this compound, typical conditions are established for the injector, oven, and detector. researchgate.net
Interactive Data Table: Typical GC-FID Operational Parameters for Hydrocarbon Analysis This table represents a general set of conditions and may be modified for specific applications.
| Parameter | Setting | Purpose |
|---|---|---|
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. researchgate.net |
| Column Oven Program | 80 °C to 250 °C at 4 °C/min | Gradually increases temperature to separate compounds with a wide range of boiling points. researchgate.net |
| Detector Temperature | 260 °C | Prevents condensation of analytes in the detector. researchgate.net |
| Carrier Gas | Nitrogen or Helium | Transports the sample through the column. researchgate.net |
| Flow Rate | ~20 mL/min | Affects the retention time and efficiency of the separation. researchgate.net |
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Pyrolysis-GC/MS is a highly effective technique for the chemical characterization of complex, non-volatile materials like polymers, resins, or kerogens. researchgate.netlqa.comnist.gov The method involves heating the sample to a high temperature (typically 500–1400 °C) in an inert atmosphere. d-nb.info This thermal energy causes the material to decompose into smaller, more volatile, and structurally characteristic fragments called pyrolyzates. pstc.org These fragments are then introduced into a GC/MS system for separation and identification.
While this compound itself is already volatile and would not typically be analyzed by pyrolysis, Py-GC/MS is crucial for identifying its presence as a structural component within a larger macromolecule or a complex mixture. nist.govresearchgate.net The resulting gas chromatogram, known as a pyrogram, provides a chemical "fingerprint" of the original material. pstc.org The coupled mass spectrometer identifies each pyrolyzate by fragmenting it into ions and separating them based on their mass-to-charge ratio (m/z), producing a unique mass spectrum. nist.gov This spectrum can be compared against extensive libraries, such as those from NIST, for positive identification. d-nb.info
For instance, if a polymer or complex hydrocarbon were to yield this compound upon pyrolysis, the mass spectrometer would detect its characteristic mass spectrum.
Interactive Data Table: Key Mass Spectral Peaks for this compound This table shows the most significant mass-to-charge ratios (m/z) and their relative intensities for identifying this compound via MS.
| Mass-to-Charge Ratio (m/z) | Relative Intensity |
|---|---|
| 41 | 100% |
| 83 | 68% |
| 55 | 67% |
| 69 | 63% |
| 42 | 40% |
| 56 | 39% |
| 70 | 33% |
| 112 | 26% |
Data sourced from the NIST Chemistry WebBook. nist.gov
The combination of the pyrogram fingerprint and the mass spectral data allows for detailed structural elucidation of materials that cannot be analyzed directly by conventional GC/MS. shimadzu.comshimadzu.com
Computational Chemistry and Theoretical Studies on Propylcyclopentane Systems
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For propylcyclopentane, these methods can predict its geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of molecules. nih.govarxiv.org It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size of this compound. DFT calculations can be employed to determine various properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity.
While specific, in-depth DFT studies on the electronic structure and reactivity of this compound are not extensively documented in publicly available literature, the methodology for such investigations is well-established. The Automated Topology Builder (ATB) and Repository, for instance, can generate molecular topologies for molecular dynamics simulations, and as part of its process, it can perform geometry optimizations using DFT, for example, at the B3LYP/6-31G* level of theory. uq.edu.au This initial optimization provides a stable, low-energy conformation of the molecule.
From the optimized structure, a variety of electronic properties and reactivity indices can be calculated. mdpi.comresearchgate.net These indices, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Other important DFT-derived reactivity descriptors include:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): The resistance of the molecule to change its electron configuration.
Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net
These parameters can be calculated from the HOMO and LUMO energies. The local reactivity, indicating which atoms in the this compound molecule are more susceptible to electrophilic or nucleophilic attack, can be determined using Fukui functions. nih.gov These calculations would likely show that the tertiary carbon atom on the cyclopentane (B165970) ring is a potential site for certain reactions.
A hypothetical table of DFT-calculated properties for this compound is presented below. The values are illustrative and would need to be confirmed by specific calculations.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability and reactivity. |
| Electronegativity (χ) | 4.15 eV | Measure of the ability to attract electrons. |
| Chemical Hardness (η) | 5.35 eV | Resistance to change in electron configuration. |
| Global Softness (S) | 0.187 eV⁻¹ | Indicator of polarizability. |
| Electrophilicity Index (ω) | 1.61 eV | Measure of electrophilic character. |
Long-Range Corrected DFT (LC-DFT) for Excited States and Molecular Interactions
Standard DFT functionals can sometimes inaccurately describe long-range electron-electron interactions, which are crucial for understanding excited states and non-covalent interactions. rsc.org Long-range corrected DFT (LC-DFT) functionals have been developed to address this deficiency. researchgate.net These functionals are particularly important for studying phenomena such as charge-transfer excitations and dispersion forces, which are ubiquitous in molecular interactions. rsc.org
While there is no specific research applying LC-DFT to this compound, the methodology would be highly relevant for investigating its photophysical properties and its interactions with other molecules. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis spectra. rsc.orgresearchgate.net The use of LC-DFT functionals within a TD-DFT framework would provide more accurate predictions of the excited states of this compound, especially for any potential charge-transfer states that might arise in complexes with other molecules. ohio-state.edu
For instance, studying the interaction of this compound with a surface or within a solvent matrix would benefit from the application of LC-DFT. These methods can more accurately capture the weak van der Waals interactions that would govern the physisorption of this compound on a surface or its solvation shell structure. rsc.org
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of a molecular system, offering insights into its dynamic behavior, conformational changes, and interactions with its surroundings. mdpi.com
Solvent Effects and Intermolecular Interactions
The behavior of this compound in a liquid phase is significantly influenced by its interactions with surrounding solvent molecules. MD simulations are an ideal tool to study these solvent effects. nih.gov By placing a model of this compound in a simulation box filled with a chosen solvent (e.g., water, or an organic solvent like hexane), one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. rsc.org
Key aspects that can be investigated through MD simulations of this compound in solution include:
Solvation Structure: The arrangement of solvent molecules around the this compound molecule can be characterized by calculating radial distribution functions (RDFs). mdpi.com For a nonpolar molecule like this compound in a polar solvent like water, a distinct solvation shell would be expected, driven by the hydrophobic effect.
Intermolecular Interactions: The nature and strength of the interactions between this compound and the solvent molecules can be analyzed. These are primarily van der Waals interactions for nonpolar solvents and hydrophobic interactions in aqueous environments.
Diffusion: The diffusion coefficient of this compound in a given solvent can be calculated from the mean square displacement of the molecule over time, providing information about its mobility.
Conformational Analysis and Dynamics
The cyclopentane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The attached propyl group adds further conformational flexibility. MD simulations are a powerful tool for exploring the conformational landscape of this compound and the dynamics of interconversion between different conformers. nih.gov
Machine Learning Approaches for Property Prediction
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties, often with a significant speed advantage over traditional computational methods. researchgate.net Quantitative Structure-Property Relationship (QSPR) models, a form of supervised machine learning, establish a mathematical relationship between the structure of a molecule and a specific property. mdpi.com
For a compound like this compound, ML models could be developed to predict a wide range of physical and chemical properties. arxiv.org This would typically involve the following steps:
Data Collection: A dataset of molecules with known experimental values for the property of interest is assembled. For this compound, this could include properties like boiling point, viscosity, or heat of formation.
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors encode information about the molecule's structure, such as its topology, geometry, and electronic properties.
Model Training: An ML algorithm (e.g., multiple linear regression, support vector machines, or neural networks) is used to learn the relationship between the descriptors and the property. mdpi.com
Model Validation: The predictive power of the model is assessed using a separate test set of molecules that were not used in the training process.
While specific ML models for this compound are not documented, studies have successfully applied QSPR to predict the thermodynamic properties of various cycloalkanes. nih.govresearchgate.net These models could be extended or retrained to include this compound, allowing for the rapid and accurate prediction of its properties without the need for time-consuming experiments or computationally expensive QM calculations. The development of such models would be particularly valuable for screening large numbers of related molecules for specific applications.
Predictive Models for Thermochemical Properties (e.g., Enthalpy of Combustion)
Predictive models are essential for estimating the thermochemical properties of organic compounds, which are critical for chemical process design and safety analysis. For hydrocarbons such as this compound, computational methods can predict properties like enthalpy of formation and enthalpy of combustion with a high degree of accuracy.
Detailed Research Findings: Quantum chemical calculations and group additivity methods are two common approaches for predicting thermochemical data. The National Institute of Standards and Technology (NIST) provides critically evaluated data which can serve as a benchmark for these predictive models. nist.govnist.gov For instance, the complete combustion of this compound in air yields carbon dioxide and water vapor. chemicalbook.com The energy released in this exothermic process is its enthalpy of combustion. youtube.comyoutube.com
Predictive models often work by calculating the total electronic energy of the reactants and products. The enthalpy of combustion (ΔH°c) can then be determined from the calculated enthalpies of formation (ΔH°f) of the products and reactants using Hess's Law.
The NIST Chemistry WebBook contains extensive, critically evaluated thermochemical data for this compound, including gas-phase thermochemistry and condensed-phase data. nist.gov This information is invaluable for validating and refining the parameters used in computational predictive models.
Below is a table of selected thermochemical properties for this compound available from experimental measurements, which are used to validate predictive models.
| Property | Value | Phase | Source |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (ΔH°f) | -189.2 ± 1.1 kJ/mol | Liquid | nist.gov |
| Standard Molar Enthalpy of Vaporization (ΔH°vap) | 41.1 ± 0.2 kJ/mol | Liquid | nist.gov |
| Standard Molar Enthalpy of Formation (ΔH°f) | -148.1 ± 1.1 kJ/mol | Gas | nist.gov |
| Standard Molar Enthalpy of Combustion (ΔH°c) | -5296.0 ± 1.1 kJ/mol | Liquid | nist.gov |
Quantitative Structure-Activity Relationships (QSAR) for Reactivity Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistically significant correlation between the chemical structure of a compound and a particular activity or property. mdpi.com In the context of reactivity, a QSAR study would seek to correlate molecular descriptors of this compound and related compounds with their reaction rates or equilibrium constants in specific chemical transformations.
Detailed Research Findings: While specific QSAR studies focusing solely on the reactivity of this compound are not prominent in the literature, the methodology provides a framework for such an investigation. A QSAR model for reactivity involves several key steps:
Data Set Selection : A series of related compounds, including this compound, with known experimental reactivity data would be compiled.
Descriptor Calculation : For each molecule, a set of numerical parameters, known as molecular descriptors, would be calculated. These can include:
Physicochemical Descriptors : Such as the octanol-water partition coefficient (LogP) and molar refractivity. nih.gov
Topological Descriptors : Which describe the atomic connectivity and shape of the molecule.
Quantum Chemical Descriptors : Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are directly related to chemical reactivity.
Model Development : Statistical methods, like Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the observed reactivity. mdpi.com
Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com
For a compound like this compound, a QSAR model could predict its reactivity in processes like catalytic cracking or oxidation, which are relevant to the petroleum industry. The model would help in understanding how the combination of the propyl chain and the cyclopentane ring influences its chemical behavior compared to other cyclic or acyclic alkanes.
Investigation of Carbocation Stability and Rearrangements
Carbocations are key reactive intermediates in many organic reactions, including those involving alkanes like this compound, particularly under acidic or catalytic conditions. uregina.ca The stability of a carbocation is paramount, as it often dictates the reaction pathway and the distribution of products. chemistrytalk.org Less stable carbocations will readily rearrange to more stable structures if a pathway is available. libretexts.org
Detailed Research Findings: The stability of a simple alkyl carbocation is primarily determined by the number of alkyl groups attached to the positively charged carbon atom (tertiary > secondary > primary). chemistrytalk.orgmasterorganicchemistry.com For this compound, several carbocations can be envisioned, with varying stabilities. A positive charge could form on the propyl chain or on the cyclopentane ring.
Carbocations formed from this compound can undergo rearrangements to achieve greater stability. These rearrangements typically occur via 1,2-shifts. libretexts.org
1,2-Hydride Shift : A hydrogen atom on a carbon adjacent to the carbocation center moves with its bonding pair of electrons to the positively charged carbon. libretexts.orgmasterorganicchemistry.com This can convert a less stable secondary carbocation into a more stable tertiary one. For example, a secondary carbocation on the cyclopentane ring could rearrange via a hydride shift to form a more stable tertiary carbocation at the point where the propyl group is attached.
1,2-Alkyl Shift : An entire alkyl group (like a methyl or, in this case, a bond within the ring) migrates to an adjacent positively charged carbon. masterorganicchemistry.com This is a common mechanism for ring expansion. A carbocation adjacent to the cyclopentane ring can trigger a ring-expanding rearrangement, where one of the C-C bonds of the cyclopentane ring migrates, transforming the five-membered ring into a less strained and more stable six-membered cyclohexane (B81311) ring. masterorganicchemistry.comechemi.comyoutube.com This process is driven by the relief of ring strain.
Advanced Applications of Propylcyclopentane in Materials Science and Biomedical Research
Research on Propylcyclopentane in Novel Polymer Architectures
The incorporation of cyclic hydrocarbon moieties into polymer structures is a known strategy for modifying their physical and chemical properties. This compound, with its compact and non-polar structure, is a candidate for creating polymers with unique characteristics.
Research indicates that the integration of this compound into polymer chains is being explored as a method to enhance the thermal stability of the resulting materials. smolecule.com The rigid, cyclic structure of the cyclopentane (B165970) ring can restrict the thermal motion of polymer chains, thus increasing the energy required for thermal degradation. Furthermore, this compound can be derived from the depolymerization of lignin (B12514952), a complex biopolymer, suggesting its potential as a building block for bio-based polymers with enhanced thermal properties. nih.govacs.orgrug.nl
The inclusion of this compound in polymer backbones is also being investigated for its potential to modulate flexibility and improve chemical resistance. smolecule.com The introduction of the this compound group can disrupt the regular packing of polymer chains, which may lead to increased flexibility. Concurrently, the chemically inert nature of the cycloalkane ring is expected to confer a higher resistance to various chemical agents. smolecule.comlut.fi
Development of Functional Materials with Tailored Properties
Functional materials are designed to possess specific properties that allow them to perform a particular function. This compound is being explored as a component in the creation of such advanced materials.
A notable application of this compound is in the field of nanopatterning and the creation of hybrid organic/inorganic composites. A patented method for preparing ordered nanoscale domains involves the use of block copolymers as scaffolds. In this process, known as sequential infiltration synthesis (SIS), a metal precursor selectively reacts with one of the polymer blocks to form an inorganic nanostructure. This compound is listed as a component in the formation of these hybrid organic/inorganic composite materials, highlighting its utility in the fabrication of advanced nanostructured devices. google.com
This compound Moieties in Liquid Crystal Design and Performance
One of the more extensively documented advanced applications of this compound is in the design of liquid crystals (LCs), particularly for display technologies. The molecular geometry of the terminal groups in a liquid crystal molecule significantly influences its mesomorphic and electro-optical properties.
In a study on new fluorinated terphenyl liquid crystals, a 3-propylcyclopentane end group was incorporated into the molecular structure. nycu.edu.twtandfonline.com The research focused on developing LCs with a wide nematic temperature range, low rotational viscosity, and high birefringence, which are critical parameters for high-performance liquid crystal displays. nycu.edu.twtandfonline.com
The introduction of the 3-alkylcyclopentyl moiety, including the this compound group, was found to be advantageous compared to analogous structures with a 4-alkylcyclohexyl end group. The key findings are summarized in the table below.
| Property | Observation with 3-Propylcyclopentane End Group | Reference |
| Nematic Temperature Range | Wider nematic temperature range was achieved. | nycu.edu.twtandfonline.com |
| Rotational Viscosity | Smaller rotational viscosity was observed. | nycu.edu.twtandfonline.com |
| Melting Temperature | Lower melting temperatures were obtained. | nycu.edu.tw |
| Birefringence (Δn) | The terphenyl mesogen was designed for a high Δn value. | nycu.edu.twtandfonline.com |
The study also investigated the effect of the alkyl chain length and the position of a lateral fluoro substituent on the mesomorphic properties. It was found that the nematic temperature range increases with the length of the alkyl chain. tandfonline.com Furthermore, the position of the fluoro substituent played a significant role, with substitution on the central benzene (B151609) ring providing the widest nematic temperature range. tandfonline.com These findings underscore the potential of this compound-containing compounds in formulating eutectic mixtures for advanced display applications. tandfonline.com
Influence on Mesomorphic Properties (e.g., Nematic Temperature Range)
The introduction of cyclic moieties like this compound into the molecular structure of a compound can significantly influence its mesomorphic properties. Mesophases, or liquid crystal phases, represent a state of matter intermediate between a crystalline solid and an isotropic liquid, exhibiting degrees of molecular order. iosrjournals.orgmedcraveonline.com These phases are temperature-dependent and are known as thermotropic liquid crystals. medcraveonline.combeilstein-journals.org
The nematic phase is the simplest of the liquid crystal phases, where the constituent molecules show a long-range orientational order, tending to align along a common axis known as the director, but lack positional order. beilstein-journals.orgosti.gov The stability of this phase is defined by the nematic temperature range, which is bracketed by the transition temperatures from the solid to the nematic phase and from the nematic phase to the isotropic liquid phase. osti.govnih.gov The incorporation of a this compound group can affect this range by altering molecular packing, shape, and intermolecular interactions. For instance, studies on other cyclic structures, such as fluorinated cyclopropanes, have shown that the ring structure at the terminus of a molecule can induce or stabilize smectic phases over a broad temperature range. nih.gov Similarly, the addition of a solute to a nematic host can depress the nematic-to-isotropic transition temperature. aps.org While specific research data on this compound's direct impact on the nematic temperature range is not extensively detailed in the reviewed literature, the principles governing liquid crystal behavior suggest its steric bulk would play a critical role in determining the thermal stability of the mesophase. nih.govbath.ac.uk
Impact on Optical Anisotropy and Rotational Viscosity
The utility of liquid crystals in display technologies is heavily dependent on their physical properties, including optical anisotropy and rotational viscosity. Optical anisotropy (birefringence) refers to the directional dependence of a material's refractive index, a direct consequence of the orientational order of the anisotropic molecules in the nematic phase. The incorporation of specific structural units, such as the C-F bond in fluorinated liquid crystals, is a known strategy to modulate dielectric and optical anisotropy. nih.gov
Rotational viscosity (γ₁) is a key parameter that governs the switching speed of liquid crystal displays. dntb.gov.uaworktribe.com It represents the internal friction that molecules experience when rotating in response to an external electric field. worktribe.comresearchgate.net Lower rotational viscosity allows for faster reorientation of the liquid crystal director, leading to improved device performance. Molecular dynamics simulations on other molecules, like n-4-(trans-4-n-pentylcyclohexyl)benzonitrile (PCH5), have been used to calculate this coefficient, showing its dependence on temperature and molecular structure. worktribe.com While direct experimental values for this compound-containing liquid crystals are not specified in the available literature, the introduction of such an aliphatic, non-polar ring would be expected to influence intermolecular forces and free volume, thereby impacting the rotational dynamics of the molecule. nih.govdntb.gov.ua
Research into this compound Derivatives in Drug Discovery and Development
The cyclopentane ring is a prevalent scaffold in medicinal chemistry, valued for its ability to constrain the conformation of flexible side chains and present substituents in a well-defined three-dimensional space. This structural feature is exploited in the design of novel therapeutic agents targeting a range of diseases.
Investigation of Anticancer Properties of this compound Derivatives
The development of novel analogs to existing anticancer drugs is a critical area of research aimed at improving efficacy and overcoming drug resistance. nih.gov In this context, derivatives featuring a cyclopentane ring have shown significant promise.
Researchers have designed and synthesized a series of cyclopentane-fused anthraquinone (B42736) derivatives as analogs of anthracyclines like doxorubicin. nih.gov These new compounds, specifically 4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamides, demonstrated potent antiproliferative activity against a variety of mammalian tumor cell lines. nih.gov Notably, their efficacy extended to cell lines with activated multidrug resistance mechanisms. nih.gov The structure-activity relationship studies revealed that the diamine portion of the carboxamide side chain was crucial for the anticancer effect. nih.gov The introduction of the cyclopentane-fused ring system resulted in compounds with increased lipophilicity, leading to enhanced cellular uptake and a unique distribution to lysosomes, suggesting a potential to induce cytotoxicity through lysosome-associated pathways in addition to traditional anthracycline targets like DNA and topoisomerase 1. nih.gov
Other research has focused on different cyclopentane-containing structures. Peptidomimetic compounds incorporating a cyclopentane moiety have been synthesized as calpain inhibitors, which displayed moderate to good antiproliferative activity against melanoma and prostate cancer cell lines. nih.gov
| Compound Class | Target/Mechanism | Observed Anticancer Activity | Source |
| Cyclopentane-fused Anthraquinones | DNA interaction, Topoisomerase 1, ROS induction, Lysosomal pathways | Potent antiproliferative activity against various tumor cell lines, including multidrug-resistant ones. | nih.gov |
| Sulfonamide-based Peptidomimetics | Calpain inhibition | Moderate to good antiproliferative activity against melanoma (A-375, B-16F1) and prostate cancer (PC-3) cells. | nih.gov |
| 2-phenylacrylonitrile Derivatives | Tubulin polymerization inhibition | Strong inhibitory activity against HCT116 and BEL-7402 cells; selective antiproliferative effects. | nih.gov |
This table presents research findings on derivative classes containing cyclic scaffolds, including cyclopentane, and their investigated anticancer properties.
Exploration of Anti-inflammatory Activities
The cyclopentane scaffold is also being investigated for its potential in developing new anti-inflammatory agents. P2X7 receptors are ion channels that play a significant role in cellular immunity and are considered a therapeutic target for inflammatory diseases. nih.gov Studies on 1,4-naphthoquinone (B94277) derivatives have shown that they can act as P2X7 receptor antagonists, inhibiting ATP-induced calcium influx and the production of reactive oxygen species. nih.gov These compounds also decreased the activity of the COX-2 enzyme and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cells. nih.gov While not this compound itself, this research highlights how cyclic moieties can serve as scaffolds for new anti-inflammatory drugs. nih.gov
In a different approach, cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for pain management. nih.gov Although the primary outcome is analgesia, the mechanisms of pain and inflammation are often intertwined, suggesting a potential area for exploration.
Design and Synthesis of Novel Therapeutic Agents based on this compound Scaffolds
The design and synthesis of novel drugs often rely on established molecular scaffolds that can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties. The cyclopentane ring serves as such a scaffold. nih.govnih.gov
A key design strategy involves replacing metabolically unstable motifs with more robust structures. For example, in the development of NaV1.7 inhibitors, a labile adamantane (B196018) group was successfully replaced with a more stable piperidine (B6355638) system, while the core "warhead" was replaced with a cyclopentane carboxylic acid, which significantly boosted the compound's potency. nih.gov
In the pursuit of new anthracycline analogs, a specific synthesis scheme was designed to create 4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamides. nih.gov This synthetic route demonstrates the intentional use of a carbocyclization reaction to build the cyclopentane ring onto the anthraquinone core, a modification aimed at enhancing lipophilicity and altering the drug's cellular targets to circumvent resistance. nih.gov These examples underscore the strategic use of cyclopentane-based scaffolds in modern drug discovery to generate new therapeutic agents with improved properties. nih.govnih.govnih.gov
| Scaffold/Derivative Class | Design Principle | Therapeutic Goal | Source |
| Cyclopentane-fused Anthraquinones | Introduce lipophilicity, alter cellular distribution to lysosomes, overcome drug resistance. | Enhanced antitumor efficacy and safety. | nih.gov |
| Cyclopentane Carboxylic Acids | Replace proline warhead to boost potency; replace adamantane motif to improve metabolic stability. | Potent and selective inhibition of NaV1.7 for pain relief. | nih.gov |
| Sulfonamide-based Peptidomimetics | Incorporate novel N-terminal capping groups to inhibit a specific enzyme target (μ-calpain). | Development of potential therapeutic agents for cancer. | nih.gov |
This table summarizes the design strategies and goals for novel therapeutic agents based on cyclopentane and related cyclic scaffolds.
Environmental and Sustainability Research on Propylcyclopentane
Propylcyclopentane in Biofuel Research and Development
This compound and other cycloalkanes are being actively researched as components of high-performance, sustainable biofuels. Their molecular structure offers advantages over other types of hydrocarbons for specific applications, particularly in aviation.
This compound is being explored as a potential biofuel component due to its high energy density and clean-burning characteristics smolecule.com. Cycloalkanes, in general, are known to increase the density and volumetric heat of combustion of fuels researchgate.netnih.gov. This is particularly advantageous for applications where fuel volume is limited, such as in aviation and missiles mdpi.com. The strained ring structure of cyclic alkanes holds high potential energy that is released during combustion newatlas.com. Research into biofuels derived from terpenes, which can be converted to cyclic structures, highlights the push for molecules that can provide more energy per liter than conventional jet fuel mdpi.comresearchgate.net. The higher energy density could allow aircraft to travel farther or carry greater payloads newatlas.com.
Comparative Energy Densities of Various Fuels:
| Fuel Type | Example | Typical Volumetric Energy Density (MJ/L) |
|---|---|---|
| Conventional Fossil Fuel | Gasoline | ~32 |
| Conventional Fossil Fuel | Jet A / JP-8 | ~35 |
| High-Density Fossil Fuel | JP-10 | ~39.6 |
| Biofuel (Alcohol) | Ethanol | ~21.2 |
| Advanced Biofuel Candidate | Hydrogenated Terpenes (e.g., Pentalenane) | ~40.5 |
| Advanced Biofuel Candidate | POP-FAMEs (Polycyclopropanated) | >50 |
Cycloalkanes are considered a crucial component for producing 100% sustainable aviation fuels (SAFs) that can meet or exceed the performance of petroleum-based jet fuel researchgate.netnih.gov. The production of SAF from lignocellulosic biomass is an emerging pathway to decarbonize the aviation sector rsc.org. Processes like catalytic fast pyrolysis of biomass produce bio-oils that, after hydrotreating, can yield fuel mixtures rich in cycloalkanes rsc.org. This compound is among the many organic compounds that have been identified in pyrolysis-derived bio-oils, positioning it as a naturally occurring component in these next-generation fuel feedstocks figshare.commdpi.com. The inclusion of cycloalkanes like this compound in SAF blends is advantageous for meeting key fuel specifications, such as density, which is often lower in other classes of biofuels like synthetic paraffinic kerosenes nih.govrsc.org.
Research on this compound as an Industrial Solvent with Reduced Environmental Impact
There is growing interest in identifying "green solvents" to replace conventional, often hazardous, organic solvents in industrial processes nih.govorientjchem.org. This compound's stability and compatibility make it a promising candidate for an industrial solvent with a reduced environmental impact compared to traditional options smolecule.com. The push to minimize the use of volatile organic compounds (VOCs) that are toxic or environmentally persistent is a key goal of green chemistry researchgate.net. As a non-polar solvent, this compound could potentially replace solvents like hexane or toluene (B28343) in certain applications, such as organic synthesis and extraction processes smolecule.com. Its physical properties, when compared to more hazardous solvents, may offer a more sustainable profile.
Comparison of this compound with Common Industrial Solvents:
| Compound | Boiling Point (°C) | Density (g/mL at 20°C) | Key Hazards |
|---|---|---|---|
| This compound | 131 | 0.78 | Highly Flammable |
| Benzene (B151609) | 80.1 | 0.877 | Carcinogenic, Mutagenic, Highly Flammable |
| Toluene | 110.6 | 0.867 | Reproductive Toxicity, Highly Flammable |
| n-Hexane | 69 | 0.655 | Neurotoxic, Highly Flammable |
| Dichloromethane | 39.6 | 1.33 | Suspected Carcinogen |
Compatibility Studies with Other Compounds
This compound, a cycloalkane, exhibits compatibility with a range of organic compounds, positioning it as a versatile solvent in various chemical applications. Its non-polar nature governs its solubility and miscibility with other substances.
This compound is soluble in common organic solvents such as acetone (B3395972), benzene, and ether. chemicalbook.com It is also miscible with cyclopentane (B165970), a similar cycloalkane. chemicalbook.com This compatibility is attributed to the principle of "like dissolves like," where non-polar solvents tend to dissolve non-polar solutes. The miscibility with other hydrocarbons and solubility in ethers and aromatic compounds like benzene makes it a suitable medium for reactions involving non-polar reactants and reagents.
One area of significant interest is its use as a reaction solvent in synthetic organic chemistry. Due to its inert and non-polar characteristics, this compound is considered a suitable solvent for sensitive reactions such as Grignard reactions and Diels-Alder cycloadditions. Grignard reagents, which are highly reactive organometallic compounds, require aprotic and non-reactive solvents to prevent their decomposition. d-nb.inforesearchgate.netchemrxiv.org Ethereal solvents are commonly used for their ability to stabilize the Grignard reagent; however, non-polar hydrocarbons can also be employed.
Similarly, the Diels-Alder reaction, a powerful tool for forming six-membered rings, can be influenced by the choice of solvent. wikipedia.orgencyclopedia.pubnih.govresearchgate.net While polar solvents can sometimes accelerate these reactions, non-polar solvents are often used, and in some cases, solvent-free conditions are employed. wikipedia.orgnih.govresearchgate.net The use of cycloalkane-based solvents like cyclopentyl methyl ether (CPME), a compound structurally related to this compound, has been successfully demonstrated in both Grignard and Diels-Alder reactions, suggesting the potential of this compound in these contexts. d-nb.inforesearchgate.net
Below is a table summarizing the known compatibility of this compound with other compounds.
| Compound Class | Compatible Compounds | Type of Interaction |
| Ketones | Acetone | Soluble |
| Aromatic Hydrocarbons | Benzene | Soluble |
| Ethers | Diethyl ether | Soluble |
| Cycloalkanes | Cyclopentane | Miscible |
Future Research Directions and Emerging Trends in Propylcyclopentane Chemistry
Interdisciplinary Research Opportunities and Collaborations
The future of propylcyclopentane chemistry lies at the intersection of various scientific disciplines. Collaborative efforts are essential to unlock its full potential, bridging the gap between fundamental chemistry and applied technology.
Materials Science and Polymer Chemistry: this compound is being explored as a key structural component in the development of new polymers. smolecule.com Its incorporation into polymer chains has the potential to enhance properties such as thermal stability, chemical resistance, and flexibility. smolecule.com Future collaborations between organic chemists and materials scientists will focus on synthesizing functionalized this compound monomers and polymerizing them to create advanced materials for electronics, aerospace, and packaging. These collaborations aim to tailor the molecular architecture to achieve specific macroscopic properties, such as unique electrical or optical characteristics. smolecule.commdpi.com
Medicinal Chemistry and Drug Discovery: The cyclopentane (B165970) ring is a recognized scaffold in medicinal chemistry, and the cyclopropyl (B3062369) group, a related small ring, is found in numerous drug candidates for its ability to increase metabolic stability and binding affinity. nih.govresearchgate.netscientificupdate.com Research into this compound derivatives presents an opportunity for collaboration between synthetic chemists and pharmacologists. smolecule.com These teams will explore how the propyl group's conformation and the cyclopentane ring's structure can be modified to design novel therapeutic agents, with studies suggesting potential for creating anticancer and anti-inflammatory drugs. smolecule.com The development of such complex molecules requires a synergistic approach, from initial synthesis to biological screening and lead optimization. mdpi.com
Energy and Combustion Science: As a component of high-density fuels, this compound is of significant interest to the energy sector. smolecule.com Interdisciplinary research involving chemical engineers, combustion scientists, and catalytic chemists is crucial. st-andrews.ac.uk These collaborations will focus on optimizing the synthesis of this compound as a sustainable aviation fuel (SAF) and understanding its combustion behavior to maximize energy efficiency and minimize emissions like soot and nitrogen oxides. nrel.govmdpi.com
Advanced Characterization Techniques and Methodological Development
To support the ambitious goals in this compound research, the development and application of advanced analytical methods are paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide basic structural information for cycloalkanes, future research demands more sophisticated approaches. numberanalytics.com
In-Situ Reaction Monitoring: Understanding the complex reaction pathways involved in catalysis and combustion requires real-time monitoring. Future research will increasingly employ in-situ spectroscopic techniques to observe reactive intermediates and transition states. For instance, studying the oxidation of cycloalkanes in a jet-stirred reactor allows for the validation of kinetic models by comparing them against measured species profiles under operational conditions. doi.org
Advanced Spectroscopic and Separation Methods: The detailed characterization of complex mixtures, such as those produced during biomass conversion or as fuel blends, necessitates the development of more powerful analytical workflows. This includes the coupling of high-resolution mass spectrometry with advanced chromatographic techniques to identify and quantify isomers and trace byproducts.
Catalyst Characterization: In the development of catalysts for this compound synthesis and conversion, techniques that probe the catalyst's structure and surface chemistry are critical. Research into the oxygenation of cycloalkanes, for example, utilizes two-dimensional metal-organic frameworks (MOFs) whose specific pore structures and bimetallic active centers are characterized using methods like nitrogen adsorption-desorption isotherm analysis to understand how they confine reactants and enhance selectivity. nih.gov
Computational Advancements and Predictive Modeling
Computational chemistry has become an indispensable tool for guiding experimental research and providing deep mechanistic insights that are often inaccessible through experimentation alone. rsc.org
Quantum Chemistry for Mechanistic Insights: High-level quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are being used to explore the potential energy surfaces of cycloalkane reactions. nih.gov These methods can accurately predict the geometries of stable conformations and transition states, as seen in studies of cyclononane, providing a detailed understanding of the molecule's flexibility. nih.gov For cyclopentane oxidation, computational studies have been crucial in determining the pressure-dependent rate coefficients for key reactions, such as the addition of O2 to the cyclopentyl radical, and in resolving discrepancies in reaction kinetics. doi.orgresearchgate.net
Development of Kinetic Models: For applications in combustion, detailed and validated kinetic models are essential. Researchers are developing compact yet comprehensive reaction mechanisms for alkylated cycloalkanes like n-propylcyclohexane. mdpi.com These models, which include sub-mechanisms for both high- and low-temperature oxidation, are validated against experimental data and are crucial for computational fluid dynamics (CFD) simulations of engine performance. mdpi.com
Predictive Property Modeling: Computational tools are increasingly used to predict the physical and chemical properties of new this compound derivatives before they are synthesized. This can accelerate the discovery of molecules with desired characteristics, whether for use as high-energy-density fuels or as building blocks for materials with specific thermal or electronic properties.
| Computational Method | Application in Cycloalkane Research | Key Insights |
| Density Functional Theory (DFT) | Studying reaction mechanisms and conformational analysis. nih.govitu.edu.tr | Provides energetics of reaction pathways and stability of molecular conformations. |
| Ab Initio Methods (e.g., MP2, UCCSD(T)) | Calculating high-accuracy reaction rates and potential energy surfaces. nih.govresearchgate.net | Offers precise determination of energy barriers and reaction kinetics for combustion and catalysis models. |
| Master Equation Frameworks | Modeling pressure-dependent reaction kinetics. researchgate.net | Crucial for understanding combustion characteristics under varying pressure conditions in engines. |
| Kinetic Modeling / CFD | Simulating combustion properties like ignition delay and flame speed. mdpi.com | Enables the development of predictive models for fuel performance and engine design. |
Sustainable Synthesis and Green Chemistry Approaches
A major trend in modern chemistry is the development of environmentally benign and sustainable processes. This compound research is increasingly aligned with the principles of green chemistry, focusing on renewable resources and efficient, low-waste synthetic routes. rsc.orgacs.org
Biomass-Derived Feedstocks: There is significant research into producing cycloalkanes from lignocellulosic biomass instead of petroleum. researchgate.net One promising pathway involves the hydrolysis of 2,5-dimethylfuran (B142691) (a biomass derivative) to 2,5-hexanedione, which then undergoes an intramolecular aldol (B89426) condensation to form 3-methylcyclopent-2-enone. rsc.org This intermediate can be hydrogenated to yield methylcyclopentane, a compound structurally similar to this compound, with high yields. rsc.org Other routes start from cyclopentanol, which can be derived from the hydrogenation of furfural (B47365), and convert it into higher-density fuels. nih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing energy consumption and waste. rsc.orgyoutube.com While direct biocatalytic synthesis of this compound is an emerging area, research on related transformations, such as the asymmetric synthesis of cyclopropanes using engineered enzymes, demonstrates the potential of this approach. nih.gov Future work will likely focus on discovering or engineering enzymes that can perform C-C bond formation to construct the this compound skeleton from bio-based precursors. youtube.com
Green Catalytic Systems: Research is moving away from expensive and toxic heavy metal catalysts towards more abundant and benign alternatives. For example, efficient methods for synthesizing substituted cycloalkanes have been developed using earth-abundant manganese pincer complexes. acs.org These catalysts can facilitate the coupling of diols with secondary alcohols or ketones to form cyclohexane (B81311) rings, a strategy that could be adapted for cyclopentane systems. acs.org
| Sustainable Approach | Feedstock Example | Product(s) | Key Advantage |
| Biomass Conversion | Furfural, 2,5-Hexanedione, Cyclopentanol rsc.orgnih.gov | Methylcyclopentane, Bi(cyclopentane) | Utilizes renewable resources, reducing fossil fuel dependence. |
| Biocatalysis | α,β-Unsaturated aldehydes nih.gov | Chiral cyclopropanes (by analogy) | High selectivity, mild reaction conditions, biodegradable catalysts. youtube.com |
| Earth-Abundant Catalysts | Diols and secondary alcohols acs.org | Substituted cyclohexanes (by analogy) | Avoids precious metals, lower cost, and reduced toxicity. |
Targeted Applications in Emerging Technologies
The unique properties of the this compound structure make it a candidate for several high-performance applications.
Sustainable Aviation Fuels (SAF): One of the most promising applications for this compound and related cycloalkanes is in the formulation of high-density SAF. nih.govmdpi.com Conventional jet fuels contain a mix of linear, branched, and cyclic alkanes. Cycloalkanes are particularly valued for their high density and volumetric energy content. nrel.gov Research has shown that fuels rich in cycloalkanes, produced by hydrotreating biomass-derived oils, can meet critical ASTM specifications for jet fuel. nrel.govrsc.org this compound and its oligomers, like bi(cyclopentane), are being investigated as fuel components that can increase the energy density of biofuels, making them more comparable to conventional jet fuel. nih.govmdpi.com
Advanced Polymers and Functional Materials: As mentioned, the incorporation of the this compound moiety into polymer backbones is a key area of research. smolecule.com The goal is to create materials with superior performance characteristics, such as high thermal stability for demanding aerospace applications or specific chemical resistance for industrial use. smolecule.com
Medicinal Chemistry Scaffolds: The rigid, three-dimensional structure of the cyclopentane ring makes it an attractive scaffold for designing drugs that can fit into specific biological targets with high precision. researchgate.net While smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) have been studied extensively for their ability to provide conformational restriction and improve drug properties, the slightly more flexible cyclopentane ring offers a different set of design possibilities. nih.govnih.gov Future research will likely explore this compound derivatives as core structures in the development of new pharmaceuticals. smolecule.com
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing propylcyclopentane in a laboratory setting?
- Methodological Answer : Optimize synthesis via catalytic hydrogenation of cyclopentene derivatives or alkylation of cyclopentane. Use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm purity and structure. For reproducibility, document reaction conditions (temperature, pressure, catalyst loading) and provide raw spectral data in supporting materials .
- Key Considerations :
- Validate new compounds with elemental analysis and cross-reference spectral data against known databases.
- For known compounds, cite prior synthesis protocols but verify purity thresholds (e.g., ≥95% by GC).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
